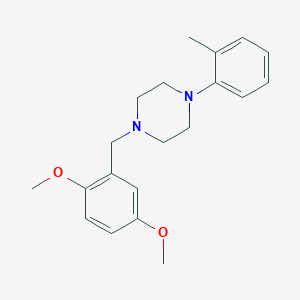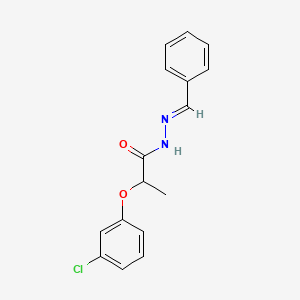![molecular formula C10H9NO6S B5854473 methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)
methyl 3-[(2-nitrophenyl)sulfonyl]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been studied extensively for its potential applications in various fields. In
Mécanisme D'action
Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate acts as a Michael acceptor in organic synthesis reactions, allowing it to undergo nucleophilic addition reactions with a wide range of nucleophiles. This mechanism of action has been extensively studied and optimized for various reaction conditions, allowing for the efficient synthesis of a wide range of organic compounds.
Biochemical and Physiological Effects:
While methyl 3-[(2-nitrophenyl)sulfonyl]acrylate has not been extensively studied for its biochemical and physiological effects, it has been shown to have low toxicity in animal studies. However, further studies are needed to fully understand the potential effects of this compound on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate has several advantages for use in lab experiments, including its high reactivity and ability to undergo a wide range of nucleophilic addition reactions. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, the compound is sensitive to air and moisture, requiring careful handling and storage.
Orientations Futures
There are several future directions for research involving methyl 3-[(2-nitrophenyl)sulfonyl]acrylate. One potential area of study is the development of new synthetic methodologies utilizing this compound, such as the preparation of novel materials and bioactive compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicinal chemistry. Finally, the development of new synthetic routes that are more efficient and scalable could have significant implications for the industrial production of this compound and its derivatives.
Méthodes De Synthèse
Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate can be synthesized through a multi-step process involving the reaction of 2-nitrobenzenesulfonyl chloride with methyl acrylate in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. This synthesis method has been widely used in the research community and has been optimized for various conditions to improve the yield and purity of the product.
Applications De Recherche Scientifique
Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. It is commonly used as a reagent in organic synthesis reactions, such as Michael additions and olefin metathesis, due to its ability to act as an efficient Michael acceptor. Additionally, it has been used in the preparation of various materials, such as polymer brushes and self-assembled monolayers, due to its unique chemical properties.
Propriétés
IUPAC Name |
methyl (E)-3-(2-nitrophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S/c1-17-10(12)6-7-18(15,16)9-5-3-2-4-8(9)11(13)14/h2-7H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSRCEOXBWYESM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-[(2-nitrophenyl)sulfonyl]prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)

![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)
![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)


